tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: It can be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor binding, it can mimic or block the action of natural ligands, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Comparison:
- Structural Differences: While similar in their bicyclic core, these compounds differ in the functional groups attached, such as the presence of a vinyl or oxa group.
- Reactivity: The different functional groups lead to variations in reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure, with tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate being particularly useful in drug development and receptor studies.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
AUVFTKSYBSBNAS-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN |
Origin of Product |
United States |
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